molecular formula C7H2ClF3N2 B1586768 2-Chloro-6-(trifluoromethyl)nicotinonitrile CAS No. 386704-06-9

2-Chloro-6-(trifluoromethyl)nicotinonitrile

Cat. No. B1586768
M. Wt: 206.55 g/mol
InChI Key: CDSFASYGONAHHN-UHFFFAOYSA-N
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Description



  • Chemical Formula : C<sub>7</sub>H<sub>2</sub>ClF<sub>3</sub>N<sub>2</sub>

  • Molecular Weight : 206.55 g/mol

  • IUPAC Name : 2-chloro-6-(trifluoromethyl)nicotinonitrile

  • Physical Form : White to pale-yellow to yellow-brown solid

  • Storage Temperature : Refrigerator





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific details on the synthesis of this compound. Further research would be needed.





  • Molecular Structure Analysis



    • The molecular structure consists of a chlorinated pyridine ring with a trifluoromethyl group and a nitrile functional group.





  • Chemical Reactions Analysis



    • No specific chemical reactions were found in the available data.




  • Scientific Research Applications

    Synthesis and Chemical Properties

    2-Chloro-6-(trifluoromethyl)nicotinonitrile serves as a critical intermediate in organic synthesis, demonstrating its versatility in chemical reactions. Delvare et al. (2011) highlighted the utility of palladium(0) in achieving highly regioselective C-2 amination of 4,6-dichloronicotinonitrile, leading to the formation of 4-chloro-6-anilino nicotinonitrile compounds after deprotection. This process underscores the compound's significance in synthesizing complex nicotinonitrile derivatives with potential applications in various chemical industries (Delvare, Koza, & Morgentin, 2011).

    Agricultural and Environmental Impact

    In the agricultural sector, the compound's derivative, 2-chloro-6-(trichloromethyl)-pyridine, has been studied for its effects on rice production, nitrous oxide emission, and ammonia volatilization. Sun et al. (2015) conducted a field experiment revealing that the use of this nitrification inhibitor can increase rice yield while reducing nitrogen losses via nitrous oxide emission, albeit with an increase in ammonia volatilization. These findings suggest a nuanced role of such compounds in enhancing agricultural productivity and environmental sustainability (Sun, Zhang, Powlson, Min, & Shi, 2015).

    Photophysical Applications

    The photophysical properties of nicotinonitrile derivatives have been extensively researched, with compounds like 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile showing potential as blue light-emitting materials. Ahipa et al. (2014) synthesized and studied this derivative, confirming its promising absorption and fluorescence properties along with a positive solvatochromic effect. Such studies indicate the compound's potential in the development of new materials for optical and electronic applications (Ahipa, Kamath, Kumar, & Adhikari, 2014).

    Novel Applications and Syntheses

    Explorations into new synthetic pathways and applications of 2-Chloro-6-(trifluoromethyl)nicotinonitrile and its derivatives are ongoing. For instance, Mulder et al. (2013) reported a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlighting the process's scalability and potential for producing novel anti-infective agents. Such research underscores the compound's critical role in pharmaceutical synthesis and its broader implications in medical science (Mulder, Frutos, Patel, Qu, Sun, Tampone, Gao, Sarvestani, Eriksson, Haddad, Shen, Song, & Senanayake, 2013).

    Safety And Hazards



    • Pictograms : GHS07

    • Signal Word : Warning

    • Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)

    • Precautionary Statements : P261, P305, P338, P351

    • Safety Data Sheet : Link




  • Future Directions



    • Research on the compound’s applications, potential uses, and further safety assessments are needed.




    Please note that this analysis is based on available data, and additional research may provide more insights. 🧪🔬


    properties

    IUPAC Name

    2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H2ClF3N2/c8-6-4(3-12)1-2-5(13-6)7(9,10)11/h1-2H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CDSFASYGONAHHN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=NC(=C1C#N)Cl)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H2ClF3N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80380913
    Record name 2-chloro-6-(trifluoromethyl)nicotinonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80380913
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    206.55 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Chloro-6-(trifluoromethyl)nicotinonitrile

    CAS RN

    386704-06-9
    Record name 2-chloro-6-(trifluoromethyl)nicotinonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80380913
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-Chloro-6-(trifluoromethyl)nicotinitrile,
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    8
    Citations
    LV Pearce, J Ann, A Jung, SA Thorat… - Journal of medicinal …, 2017 - ACS Publications
    Transient receptor potential vanilloid 1 (TRPV1) has emerged as a promising therapeutic target. While radiolabeled resiniferatoxin (RTX) has provided a powerful tool for …
    Number of citations: 7 pubs.acs.org
    MA Gouda, BHM Hussein, MH Helal, MA Saleme - 2018 - researchgate.net
    Pyridine nucleus and their fused heterocyclic systems have attracted a great deal of interest over the years [1]. Pyridine is one of the most popular N-heteroaromatics incorporated into …
    Number of citations: 0 www.researchgate.net
    JR Schultz, SK Costa, GR Jachak… - Journal of medicinal …, 2022 - ACS Publications
    Nosocomial infections caused by resistant Gram-positive organisms are on the rise, presumably due to a combination of factors including prolonged hospital exposure, increased use of …
    Number of citations: 6 pubs.acs.org
    MS Kim, HC Ryu, DW Kang, SH Cho, S Seo, YS Park… - 2012 - ACS Publications
    … A mixture of 2-chloro-6-trifluoromethyl-nicotinonitrile (1.0 mmol) was dissolved in amine (10.0 mmol). The mixture was stirred for 16 h at room temperature. The aqueous portion was …
    Number of citations: 44 pubs.acs.org
    J Ann, Y Ki, S Yoon, MS Kim, JU Lee, C Kim… - Bioorganic & medicinal …, 2016 - Elsevier
    A series of 2-sulfonamidopyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide were investigated as hTRPV1 ligands. Systematic modification on the 2-…
    Number of citations: 12 www.sciencedirect.com
    X Xu, J Ren, Y Ma, H Liu, Q Rong, Y Feng… - Journal of Enzyme …, 2019 - Taylor & Francis
    With the aim of discovering novel IDO1 inhibitors, a combined similarity search and molecular docking approach was employed to the discovery of 32 hit compounds. Testing the …
    Number of citations: 20 www.tandfonline.com
    P Bach - 2012 - gupea.ub.gu.se
    … Compounds 38 and 39 (Table 3) were prepared in analogy to 32, starting from commercially available ethyl 6-chloronicotinate and 2-chloro-6-trifluoromethylnicotinonitrile, respectively. …
    Number of citations: 2 gupea.ub.gu.se
    MA Gouda, BHM Hussein, MH Helal… - Journal of Heterocyclic …, 2018 - Wiley Online Library
    The biological, therapeutic, and medicinal properties of nicotinonitriles (cyanopyridines) and its analogues have prompted enormous research aimed at developing synthetic routes to …
    Number of citations: 27 onlinelibrary.wiley.com

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